methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate
Description
Methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate (CAS: 1241697-67-5) is a furan-based compound with a molecular formula of C₁₇H₁₄N₂O₄ and a molecular weight of 310.30 g/mol . Its structure features:
- A furan-2-carboxylate core substituted at the 5-position.
- A (Z)-configured propenyl chain bearing benzylamino, cyano, and oxo groups.
Properties
IUPAC Name |
methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-17(21)15-8-7-14(23-15)9-13(10-18)16(20)19-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3,(H,19,20)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHRSFJOGCAQBD-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=C(C#N)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of derivatives known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Here, we will delve into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H19N3O3. Its structure features a furan ring, a carboxylate group, and a benzylamino substituent, which are crucial for its biological activity.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O3 |
| Molecular Weight | 373.40 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Candida albicans | 0.83 |
These results indicate that the compound is particularly effective against E. coli and Pseudomonas aeruginosa, two common pathogens associated with serious infections.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have demonstrated that while the compound exhibits antimicrobial activity, it also shows varying levels of cytotoxicity depending on the cell type.
Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HaCat (human keratinocytes) | >100 |
| BALB/c 3T3 (mouse fibroblasts) | >100 |
The high IC50 values suggest that this compound has a favorable safety profile in vitro, as it does not exhibit significant toxicity at concentrations effective for antimicrobial activity.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. Molecular docking studies suggest that the compound binds to key enzymes involved in bacterial cell wall synthesis and DNA replication.
Molecular Docking Studies
Molecular docking simulations have shown that the compound interacts favorably with targets such as MurD and DNA gyrase, which are critical for bacterial growth and replication.
Binding Energy Comparison
| Target Enzyme | Binding Energy (kcal/mol) |
|---|---|
| MurD | -8.5 |
| DNA gyrase | -9.0 |
These binding energies indicate strong interactions between the compound and its targets, suggesting a potential mechanism for its antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Observations:
- Substituent Effects: The benzylamino group in the target compound enhances lipophilicity compared to the cyclohexylamino group in , which may influence membrane permeability. Cyano and oxo groups introduce strong electron-withdrawing effects, contrasting with the electron-donating amino group in or chloro in .
- Stereochemistry : The Z-configuration in the target compound and may lead to distinct spatial arrangements affecting binding in biological systems.
Hypothetical Property Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
